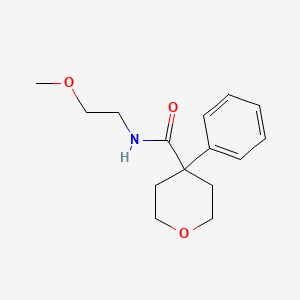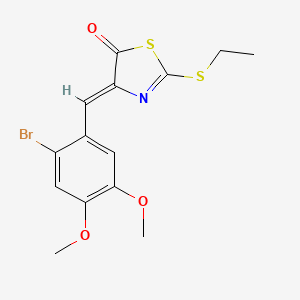
4-(2-bromo-4,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromo-4,5-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, commonly known as BDMT, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BDMT is a yellow crystalline powder that is soluble in organic solvents, and its chemical structure consists of a thiazole ring, an ethylthio group, and a bromo-dimethoxybenzylidene moiety.
科学的研究の応用
BDMT has been extensively studied for its various scientific research applications. One of the most promising applications of BDMT is its potential use as an anti-cancer agent. Studies have shown that BDMT exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDMT induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division.
Another potential application of BDMT is its use as an anti-inflammatory agent. BDMT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglial cells. This anti-inflammatory activity of BDMT may be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
作用機序
The mechanism of action of BDMT involves its interaction with various molecular targets in the cell. BDMT has been shown to inhibit the activity of topoisomerase IIα, which is essential for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. BDMT also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
BDMT exhibits various biochemical and physiological effects in the cell. Studies have shown that BDMT induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. BDMT also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB signaling pathway. In addition, BDMT has been shown to exhibit antioxidant activity and to protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the main advantages of BDMT is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. BDMT also exhibits anti-inflammatory and antioxidant activities, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases. However, one of the limitations of BDMT is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on BDMT. One of the directions is the development of new analogs of BDMT with improved solubility and bioavailability. Another direction is the investigation of the potential use of BDMT as a neuroprotective agent, as studies have shown that BDMT exhibits protective effects against oxidative stress-induced neuronal damage. Furthermore, the potential use of BDMT in combination with other anti-cancer agents for the treatment of various types of cancer should be explored. Finally, the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of BDMT should be further elucidated to facilitate the development of new drugs based on BDMT.
合成法
The synthesis of BDMT involves the reaction of 2-ethylthio-4,5-dimethoxybenzaldehyde with 2-bromoacetophenone in the presence of thiosemicarbazide and glacial acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained through recrystallization from ethanol.
特性
IUPAC Name |
(4Z)-4-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)5-8-6-11(18-2)12(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQOSBPXVIUULX-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=CC(=C(C=C2Br)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=CC(=C(C=C2Br)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)

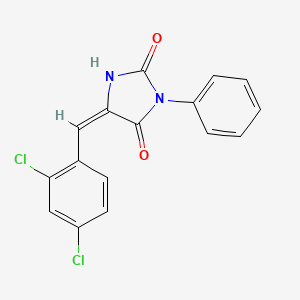
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5024167.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
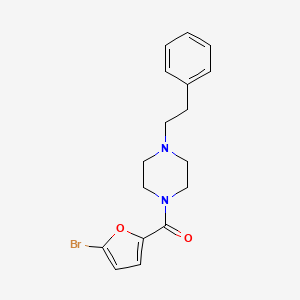
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
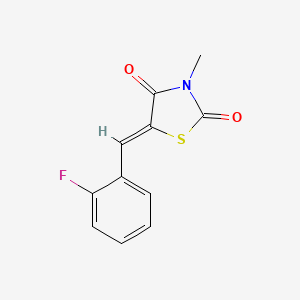
![3-{1-[(5-fluoro-2-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5024191.png)
![N-(2,6-difluorophenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5024208.png)
![4-allyl-2-methoxy-1-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5024216.png)
